molecular formula C13H16N6O3S2 B13357963 6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13357963
M. Wt: 368.4 g/mol
InChI Key: UKADDQXZWCAGNX-UHFFFAOYSA-N
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Description

6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an isoxazole ring, a piperidine ring, and a triazolothiadiazole core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole and piperidine intermediates, followed by their coupling with the triazolothiadiazole core under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential as a therapeutic agent.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and related heterocyclic compounds. Examples include:

  • 3-(5-Methyl-3-isoxazolyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3-Pyridyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16N6O3S2

Molecular Weight

368.4 g/mol

IUPAC Name

5-methyl-3-[3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole

InChI

InChI=1S/C13H16N6O3S2/c1-8-6-10(17-22-8)12-16-19-11(14-15-13(19)23-12)9-4-3-5-18(7-9)24(2,20)21/h6,9H,3-5,7H2,1-2H3

InChI Key

UKADDQXZWCAGNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C

Origin of Product

United States

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